Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-

Catalog No.
S3575454
CAS No.
850363-64-3
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-

CAS Number

850363-64-3

Product Name

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-

IUPAC Name

1-(4-ethoxyindazol-1-yl)ethanone

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-15-11-6-4-5-10-9(11)7-12-13(10)8(2)14/h4-7H,3H2,1-2H3

InChI Key

VRNLOHHMALLQRE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1C=NN2C(=O)C

Canonical SMILES

CCOC1=CC=CC2=C1C=NN2C(=O)C

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-, also known as 1-(4-ethoxyindazol-1-yl)ethanone, is a compound characterized by its unique structure that features an indazole ring substituted with an ethoxy group and an ethanone moiety. The chemical formula for this compound is C11_{11}H12_{12}N2_2O2_2, and its molecular weight is approximately 204.23 g/mol. The compound has garnered interest in various fields due to its potential biological activities and utility in synthetic chemistry.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions where the ethanone group is replaced by other functional groups under appropriate conditions.

These reactions highlight the versatility of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- in synthetic organic chemistry.

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Research indicates that it may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell growth, positioning it as a lead compound in cancer research.

The synthesis of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- typically involves the reaction of 4-ethoxy-1H-indazole with ethanoyl chloride. This reaction is generally carried out under controlled conditions to ensure optimal yield and purity. The process can be summarized as follows:

  • Starting Materials: Combine 4-ethoxyindazole and ethanoyl chloride.
  • Reaction Conditions: Conduct the reaction under anhydrous conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
  • Purification: After completion of the reaction, the product is purified through recrystallization or chromatography techniques.

This synthetic route allows for the effective production of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- for further research and application.

Ethanone, 1-(4-ethoxy-1H-indazol-1-y)- finds applications in several domains:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It acts as a lead compound in developing new therapeutic agents targeting various diseases.
  • Industry: Utilized in developing new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The mechanism of action of Ethanone, 1-(4-ethoxyindazol-1-y)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with protein kinases or other enzymes involved in cellular signaling pathways, which could explain its potential anticancer activity.

Ethanone, 1-(4-ethoxyindazol-1-y)- can be compared with several similar compounds that share structural features but differ in substituents or biological activity:

Compound NameStructureUnique Features
1-(4-amino-6-chloro-1H-indazol-1-YL)ethanoneStructureContains amino and chloro substituents; studied for enzyme inhibition
2-(1H-Imidazol-1-YL)ethanolStructureDifferent nitrogen-containing heterocycle; varying biological properties
1-[4-(1H-Imidazol-1-YL)phenyl]ethanoneStructureShares core structure but differs in functional groups; potential antimicrobial activity

These comparisons highlight the uniqueness of Ethanone, 1-(4-ethoxyindazol-1-y)- in terms of its specific substituents and the resulting biological activities and applications. Its distinct combination of an indazole core with an ethoxy group provides unique reactivity profiles that are not found in other similar compounds .

XLogP3

1.8

Dates

Last modified: 07-26-2023

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